6beta-Hydroxyipolamiide

描述

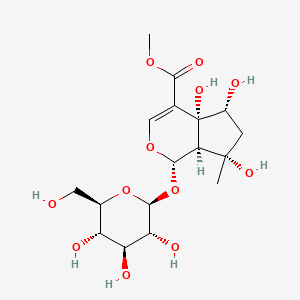

6beta-Hydroxyipolamiide is a naturally occurring iridoid glucoside found in the herbs of Stachytarpheta mutabilis, a plant belonging to the Verbenaceae family . This compound has garnered interest due to its unique chemical structure and potential biological activities.

准备方法

Synthetic Routes and Reaction Conditions

Currently, there is limited information on the synthetic routes for 6beta-Hydroxyipolamiide. As a natural product, it is typically extracted from plant sources. The extraction process involves several steps, including:

Extraction: The plant material is subjected to solvent extraction using solvents such as methanol, ethanol, or pyridine.

Purification: The crude extract is purified using chromatographic techniques to isolate this compound.

Crystallization: The purified compound is crystallized to obtain a high-purity product.

Industrial Production Methods

Industrial production of this compound is not well-documented. the extraction and purification methods used in research laboratories can be scaled up for industrial purposes, involving large-scale solvent extraction and advanced chromatographic techniques.

化学反应分析

Types of Reactions

6beta-Hydroxyipolamiide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the molecule can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted iridoid glucosides.

科学研究应用

Pharmacological Applications

1. Anti-Inflammatory Properties

Research has indicated that 6beta-Hydroxyipolamiide exhibits significant anti-inflammatory effects. A study demonstrated that derivatives of this compound can inhibit the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), while promoting the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) . This dual action positions it as a promising candidate for treating inflammatory bowel diseases (IBD) and other inflammatory conditions.

2. Cancer Therapy

The compound has also been investigated for its potential in cancer treatment. Its ability to modulate cell adhesion and influence the tumor microenvironment suggests that it could be effective in combination therapies aimed at reducing tumor growth and metastasis . The optimization of drug combinations using computational models has shown that compounds like this compound can enhance the efficacy of existing cancer treatments by targeting specific pathways involved in tumor progression.

Synthesis and Derivatives

The synthesis of this compound involves several chemical transformations, leading to various analogues with enhanced bioactivity. For example, modifications at the C(6)-position have resulted in compounds that demonstrate superior efficacy compared to traditional IBD treatments like 5-aminosalicylic acid . These advancements underscore the importance of structural modifications in developing more potent therapeutic agents.

Case Studies

Case Study 1: Treatment of Inflammatory Bowel Disease

In a controlled study involving rat models, oral administration of a derivative of this compound led to significant recovery from TNBS-induced colitis, showing improvements in body weight and colon inflammation markers . The results indicated that this compound could serve as a more effective alternative to existing treatments, with a notable reduction in myeloperoxidase activity—a marker for inflammation.

Case Study 2: Cancer Treatment Optimization

A recent investigation utilized computational algorithms to assess the effectiveness of various drug combinations involving this compound against gliomas. The findings suggested that integrating this compound into treatment regimens could optimize therapeutic outcomes by altering the tumor microenvironment and enhancing drug delivery mechanisms .

Data Summary

| Application Area | Key Findings | Implications |

|---|---|---|

| Anti-Inflammatory | Inhibition of TNF-α, IL-1β, IL-6; promotion of IL-10 | Potential treatment for IBD |

| Cancer Therapy | Modulation of tumor microenvironment; effective in combination therapies | Enhances efficacy of existing cancer drugs |

| Synthesis and Derivatives | Structural modifications yield more potent analogues | Development of targeted therapies |

作用机制

The mechanism of action of 6beta-Hydroxyipolamiide involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Similar Compounds

6beta-Hydroxyipolamiide: An iridoid glucoside with unique hydroxylation at the beta position.

Ipomoeassin F: Another iridoid glucoside with similar structural features but different biological activities.

Loganin: A well-known iridoid glucoside with distinct pharmacological properties.

Uniqueness

This compound is unique due to its specific hydroxylation pattern and its potential biological activities, particularly its alpha-glucosidase inhibitory activity . This sets it apart from other iridoid glucosides, making it a valuable compound for further research and development.

生物活性

6beta-Hydroxyipolamiide, a compound derived from the Morinda citrifolia plant, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is categorized under iridoids, which are a class of monoterpenes known for their varied biological effects. The molecular formula of this compound is , and it exhibits several functional groups that contribute to its biological activity.

Antimicrobial Activity

Research has shown that this compound possesses significant antimicrobial properties. In vitro studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, which suggests its potential as a natural antimicrobial agent. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) that demonstrate its potency compared to standard antibiotics .

Anti-inflammatory Effects

The compound also exhibits notable anti-inflammatory properties. It has been reported to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation-related pain .

Antioxidant Activity

This compound has demonstrated strong antioxidant capabilities, which are essential for combating oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals and enhance the body's endogenous antioxidant defenses. The compound's DPPH radical scavenging activity is particularly noteworthy, indicating its potential in preventing oxidative damage .

Cytotoxicity Against Cancer Cells

In cellular studies, this compound has shown cytotoxic effects against various cancer cell lines. It induces apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation. For example, studies have reported significant reductions in cell viability in breast cancer and leukemia cell lines when treated with this compound .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammation and microbial growth.

- Induction of Apoptosis : It activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Defense Modulation : Enhances the expression of antioxidant enzymes, thereby reducing oxidative stress.

Clinical Applications

Recent clinical case studies have explored the use of this compound in treating various conditions:

- Chronic Inflammation : Patients with chronic inflammatory diseases showed improvement when supplemented with formulations containing this compound, highlighting its potential as an adjunct therapy.

- Cancer Treatment : Preliminary results from trials indicate that patients receiving this compound alongside conventional chemotherapy experienced reduced side effects and improved quality of life .

Comparative Analysis Table

属性

IUPAC Name |

methyl (1S,4aR,5R,7S,7aR)-4a,5,7-trihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O12/c1-16(24)3-8(19)17(25)6(13(23)26-2)5-27-15(12(16)17)29-14-11(22)10(21)9(20)7(4-18)28-14/h5,7-12,14-15,18-22,24-25H,3-4H2,1-2H3/t7-,8-,9-,10+,11-,12-,14+,15+,16+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKJSAASNMDKLI-NZHINYMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。